molecular formula C12H14ClNS B3095809 1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride CAS No. 1269054-48-9

1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride

Cat. No. B3095809
CAS RN: 1269054-48-9
M. Wt: 239.76
InChI Key: RZFYDDCRVUTSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride, commonly known as Methamphetamine, is a potent psychostimulant drug that belongs to the amphetamine class. It is a highly addictive substance that affects the central nervous system, causing euphoria, increased energy, and alertness. Methamphetamine is synthesized through various methods, including the Leuckart method, Nagai method, and Birch reduction method.

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized through a high-yielding polyphosphoric acid condensation route and characterized using spectroscopic techniques like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

Application in Drug Synthesis

  • Research has explored the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, which are seen as potential scaffolds for constructing compound libraries in drug discovery. These derivatives have been synthesized using a [3 + 2] cycloaddition approach, demonstrating their application in generating 3D-shaped molecules for pharmaceutical research (Yarmolchuk et al., 2011).

Utility in Chemical Synthesis

  • The compound has been utilized in the synthesis of cyclopropenone oximes. These oximes, when reacted with isocyanates, yield 1:2 addition products, highlighting its role in the development of novel chemical structures and potential applications in various chemical syntheses (Yoshida et al., 1988).

In Medicinal Chemistry

  • In medicinal chemistry, the compound has been implicated in the synthesis of novel iron(III) catecholates for applications such as cellular imaging and photocytotoxicity in red light. These complexes have shown potential in apoptosis induction and reactive oxygen species generation, indicating their utility in cancer research and treatment (Basu et al., 2014).

  • The compound has also been used in the development of asymmetric alpha-substituted phenethylamines, showing potential applications in the synthesis of analgesic drugs. These compounds have demonstrated inhibitory effects in mouse-writhing assays, comparable to known analgesics (Takahashi et al., 1983).

Pharmacology and Drug Development

  • It has been employed in the improved industrial synthesis of antidepressants like sertraline hydrochloride. This research highlights the compound's role in the development of more efficient and environmentally friendly processes in pharmaceutical manufacturing (Vukics et al., 2002).

properties

IUPAC Name

(3-methylphenyl)-thiophen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS.ClH/c1-9-4-2-5-10(8-9)12(13)11-6-3-7-14-11;/h2-8,12H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFYDDCRVUTSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 2
1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 3
1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 4
1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 5
1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Reactant of Route 6
1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.